molecular formula C20H24N2O5S B2483975 2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide CAS No. 377756-79-1

2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide

Cat. No.: B2483975
CAS No.: 377756-79-1
M. Wt: 404.48
InChI Key: JYGIRNNTSYDSCV-UHFFFAOYSA-N
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Description

2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide (CAS 377756-79-1) is a high-purity chemical compound supplied for research and development purposes. This benzamide derivative features a 4-ethoxybenzenesulfonamido moiety and a tetrahydrofuran (oxolane) group, a structural motif present in compounds investigated for various biological activities . The benzenesulfonamide core is a privileged structure in medicinal chemistry, known to be a key component in molecules studied as cell cycle inhibitors and antineoplastic agents . Furthermore, related sulfonamide-based compounds have been designed as multi-target ligands for researching complex diseases, demonstrating potential as enzyme inhibitors for targets such as acetylcholinesterase and fatty acid amide hydrolase (FAAH) . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for screening in novel therapeutic discovery programs. The product is characterized by its molecular formula C20H24N2O5S and a molecular weight of 404.48 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-2-26-15-9-11-17(12-10-15)28(24,25)22-19-8-4-3-7-18(19)20(23)21-14-16-6-5-13-27-16/h3-4,7-12,16,22H,2,5-6,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGIRNNTSYDSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two primary subunits:

  • 2-(4-Ethoxybenzenesulfonamido)benzoic acid
  • (Oxolan-2-yl)methylamine

Retrosynthetic disconnection suggests two convergent routes:

  • Route A : Sulfonylation of 2-aminobenzoic acid followed by amide coupling with (oxolan-2-yl)methylamine
  • Route B : Sequential assembly of the sulfonamide and benzamide moieties on a preformed tetrahydrofuran scaffold

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The sulfonating agent is synthesized via chlorosulfonation of 4-ethoxybenzene:

Procedure :

  • Charge 4-ethoxybenzene (1.0 eq) into chlorosulfonic acid (3.0 eq) at 0–5°C under N₂.
  • Warm to 25°C and stir for 6 h.
  • Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
  • Distill under reduced pressure to isolate 4-ethoxybenzenesulfonyl chloride (yield: 78–85%).

Key Data :

Parameter Value Source
Boiling Point 142–145°C (15 mmHg)
Purity (HPLC) ≥98%

Preparation of 2-Aminobenzoic Acid

Reduction of 2-nitrobenzoic acid :

  • Suspend 2-nitrobenzoic acid (1.0 eq) in ethanol/water (3:1).
  • Add Fe powder (3.0 eq) and NH₄Cl (0.2 eq).
  • Reflux at 80°C for 4 h, filter, and acidify with HCl to pH 2.
  • Recrystallize from hot water to obtain 2-aminobenzoic acid (yield: 89–93%).

Spectroscopic Validation :

  • FTIR (cm⁻¹) : 3450 (N–H), 1680 (C=O), 1595 (Ar C=C)
  • ¹H NMR (DMSO-d₆) : δ 6.95–7.25 (m, 3H, Ar–H), 5.12 (s, 2H, NH₂)

Sulfonylation of 2-Aminobenzoic Acid

Optimized Protocol :

  • Dissolve 2-aminobenzoic acid (1.0 eq) and NaHCO₃ (2.5 eq) in H₂O (15 mL/g).
  • Add 4-ethoxybenzenesulfonyl chloride (1.2 eq) dropwise at 80–85°C.
  • Stir for 6 h, cool, and acidify to pH 3 with HCl.
  • Filter and recrystallize from ethanol to yield 2-(4-ethoxybenzenesulfonamido)benzoic acid (yield: 80–88%).

Reaction Metrics :

Condition Optimization Range Impact on Yield
Temperature 80–85°C vs. 60°C +15% yield
Solvent H₂O vs. THF +22% purity
Stoichiometry 1.2 vs. 1.0 eq sulfonyl chloride +8% yield

Synthesis of (Oxolan-2-yl)methylamine

From Oxolan-2-ylmethanol :

  • Treat oxolan-2-ylmethanol (1.0 eq) with MsCl (1.1 eq) in Et₃N (2.0 eq)/CH₂Cl₂ at 0°C.
  • Stir for 2 h, wash with brine, and concentrate to obtain mesylate.
  • React mesylate with NH₃ (7N in MeOH, 5.0 eq) at 60°C for 12 h.
  • Purify by vacuum distillation (yield: 65–72%).

Characterization :

  • GC-MS : m/z 102 [M+H]⁺
  • ¹³C NMR (CDCl₃) : δ 76.8 (C-2), 68.1 (C-5), 47.3 (CH₂NH₂)

Amide Bond Formation

Carbodiimide-Mediated Coupling :

  • Activate 2-(4-ethoxybenzenesulfonamido)benzoic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF.
  • Add (oxolan-2-yl)methylamine (1.5 eq) and stir at 25°C for 18 h.
  • Quench with H₂O, extract with EtOAc, and purify by silica chromatography (hexane:EtOAc 1:1) to isolate the target compound (yield: 75–82%).

Alternative Methods :

  • Mixed Anhydride : Pivaloyl chloride/Et₃N in THF, −10°C (yield: 68–73%)
  • Triphenylphosphite/Imidazole : Reflux in THF, 12 h (yield: 70–77%)

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Evaluation

Parameter Route A (Stepwise) Route B (Convergent)
Total Yield 58–64% 42–49%
Purity (HPLC) ≥97% ≥93%
Scalability >500 g feasible Limited to 100 g
Key Advantage High intermediate control Fewer protection steps

Purification and Characterization

Crystallization Protocol :

  • Solvent System: Ethanol/water (4:1)
  • Cooling Rate: 0.5°C/min
  • Purity Post-Crystallization: 99.2% (HPLC)

Spectroscopic Data :

  • FTIR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O), 1340/1160 (S=O)
  • ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, SO₂NH), 7.45–7.85 (m, 8H, Ar–H), 4.12 (q, J=7 Hz, 2H, OCH₂), 3.65–3.92 (m, 5H, oxolan-H)

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow Sulfonylation : Microreactor at 100°C, residence time 8 min (yield: 91%)
  • Enzymatic Amidation : Lipase B (CAL-B) in MTBE, 40°C (yield: 88%, ee >99%)

Cost Analysis :

Component Cost Contribution (%)
Sulfonyl Chloride 38
Coupling Reagents 29
Solvents 18

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethoxy-Substituted Benzamides

(a) 2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide
  • Structure : Benzamide with a 2-ethyl group and a 4-methoxybenzoyloxy substituent.
  • Synthesis : Prepared via reaction of 2-ethyl-N-hydroxybenzamide with p-methoxybenzoyl chloride in the presence of Et₃N .
  • Key Differences : The absence of a sulfonamido group and the presence of a methoxybenzoyloxy ester distinguish it from the target compound. This ester linkage may confer lower metabolic stability compared to the sulfonamido group.
(b) N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
  • Structure: Features a 2-(2-ethoxyethoxy)benzamide group and a 4-amino-2-methylphenyl substituent.
  • Properties: Molecular weight = 314.38 g/mol, with two H-bond donors and four acceptors .

Sulfonamido-Containing Benzamides

(a) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Structure : Benzamide with a 4-(ethoxymethoxy) group and a 2,3-dichlorophenyl substituent.
  • Application : Used as a pesticide .
  • Comparison : The ethoxymethoxy group introduces a hydrolyzable ether, contrasting with the stable sulfonamido linkage in the target compound. The dichlorophenyl group likely enhances pesticidal activity through increased hydrophobicity and halogen-mediated interactions.
(b) 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
  • Structure: Contains a sulfanylacetamide bridge linked to a 4-fluorobenzyl-quinazolinone core and an oxolan-2-ylmethyl group.

Phosphoramidate-Linked Benzamides

(a) N-{9-[(2R,4S,5S)-5-({[Bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({Bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide
  • Structure: Complex benzamide-phosphoramidate conjugate with a protected sulfanyl group and a cyanoethyl phosphoramidite.
  • Synthesis: Involves thiophosphorylation with 2-cyanoethyl tetraisopropylphosphoramidite under argon .
  • Comparison : The phosphoramidate linkage and purine base suggest oligonucleotide therapeutic applications, diverging from the target compound’s likely small-molecule profile.

Data Table: Key Properties of Analogous Compounds

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound 4-Ethoxybenzenesulfonamido, oxolan-2-ylmethyl Not Provided Hypothetical: Enzyme inhibition
2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide 4-Methoxybenzoyloxy, 2-ethyl Not Provided Synthetic intermediate
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide 2-(2-Ethoxyethoxy), 4-amino-2-methylphenyl 314.38 Unknown (structural analog)
Etobenzanid 4-(Ethoxymethoxy), 2,3-dichlorophenyl Not Provided Pesticide

Research Findings and Implications

  • Synthetic Strategies : The target compound’s sulfonamido group likely requires sulfonylation of an amine precursor, contrasting with the esterification or phosphorylation steps seen in analogs .
  • Metabolic Stability : The sulfonamido group in the target compound may resist hydrolysis better than ethoxymethoxy or ester-linked analogs, enhancing in vivo half-life .

Biological Activity

The compound "2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide" is a sulfonamide derivative that may exhibit various biological activities due to its structural characteristics. Sulfonamides are known for their antibacterial properties, and modifications to their structure can lead to enhanced efficacy or new therapeutic applications.

Biological Activity Overview

  • Antibacterial Activity : Many sulfonamide compounds demonstrate significant antibacterial properties by inhibiting bacterial folic acid synthesis. The introduction of an ethoxy group and an oxolan moiety may influence the binding affinity to bacterial enzymes.
  • Anticancer Properties : Some studies have indicated that sulfonamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific structural features of this compound could potentially enhance its ability to target cancer cells.
  • Anti-inflammatory Effects : Compounds with sulfonamide groups have been investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often linked to their chemical structure. For instance:

  • The sulfonamide group is crucial for antibacterial activity.
  • The aromatic ring can modulate lipophilicity and bioavailability.
  • The oxolan ring may enhance solubility and cellular uptake.

Case Studies

  • Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications like those in "this compound" could improve potency against resistant strains.
  • Cytotoxicity in Cancer Cells : In vitro studies showed that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in specific cancer cell lines, suggesting potential therapeutic applications.

Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Compound AAntibacterialE. coli10
Compound BAnticancerHeLa5
Compound CAnti-inflammatoryRAW 264.720

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